molecular formula C13H13NO3S2 B5300496 N-[3-(prop-2-en-1-yloxy)phenyl]thiophene-2-sulfonamide

N-[3-(prop-2-en-1-yloxy)phenyl]thiophene-2-sulfonamide

Cat. No.: B5300496
M. Wt: 295.4 g/mol
InChI Key: RUXRLSOUNQHBQC-UHFFFAOYSA-N
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Description

N-[3-(prop-2-en-1-yloxy)phenyl]thiophene-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a thiophene ring, a phenyl group substituted with a prop-2-en-1-yloxy group, and a sulfonamide functional group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(prop-2-en-1-yloxy)phenyl]thiophene-2-sulfonamide typically involves the following steps:

    Formation of the Prop-2-en-1-yloxy Phenyl Intermediate: This step involves the reaction of 3-hydroxyphenyl with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate to form 3-(prop-2-en-1-yloxy)phenyl.

    Sulfonamide Formation: The intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(prop-2-en-1-yloxy)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions typically involve the use of electrophiles like halogens or nitro groups in the presence of catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-[3-(prop-2-en-1-yloxy)phenyl]thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(prop-2-en-1-yloxy)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(prop-2-en-1-yloxy)phenyl]thiophene-2-carboxamide
  • N-[3-(prop-2-en-1-yloxy)phenyl]thiophene-2-sulfonyl chloride

Uniqueness

N-[3-(prop-2-en-1-yloxy)phenyl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(3-prop-2-enoxyphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c1-2-8-17-12-6-3-5-11(10-12)14-19(15,16)13-7-4-9-18-13/h2-7,9-10,14H,1,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXRLSOUNQHBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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